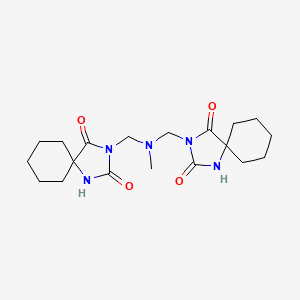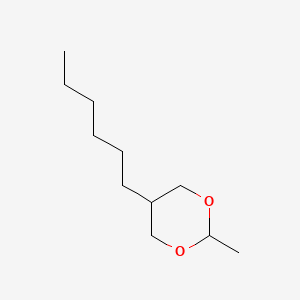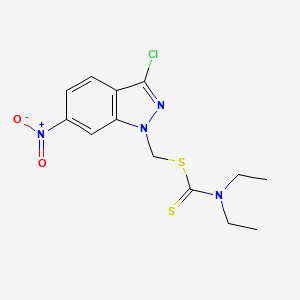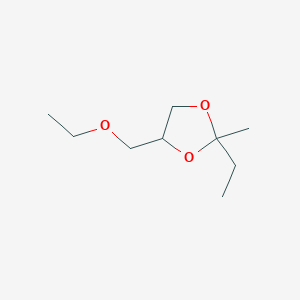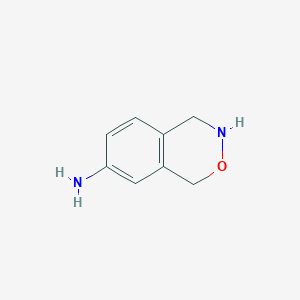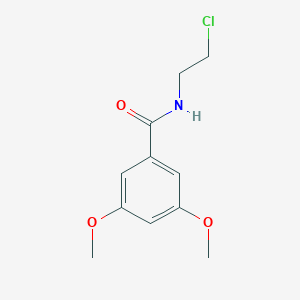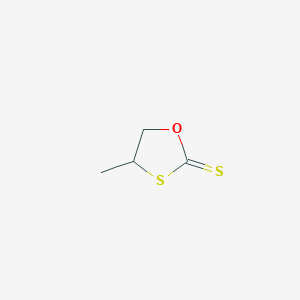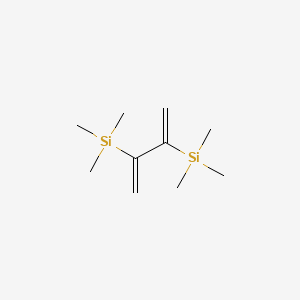![molecular formula C18H14O4 B14705988 4-[4-(4-Hydroxyphenoxy)phenoxy]phenol CAS No. 15051-26-0](/img/structure/B14705988.png)
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol is a phenoxyphenol derivative known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxyphenoxy)phenoxy]phenol typically involves the reaction of 4-hydroxyphenol with 4-bromophenol under specific conditions. The reaction is catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are common, where the hydroxyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent due to its ability to induce apoptosis and autophagy in cancer cells.
Industry: Used in the production of polymers and as an antioxidant in various materials.
Mechanism of Action
The compound exerts its effects primarily through the regulation of autophagy and apoptosis. It downregulates the expression of α-tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism involves the activation of specific signaling pathways that control cell survival and death .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenoxyphenol
- 4,4’-Biphenol
- 4-Methoxyphenol
- 4-Cyanophenol
Uniqueness
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol is unique due to its specific structure, which allows it to selectively induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
15051-26-0 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-[4-(4-hydroxyphenoxy)phenoxy]phenol |
InChI |
InChI=1S/C18H14O4/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12,19-20H |
InChI Key |
RLSMYIFSFZLJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


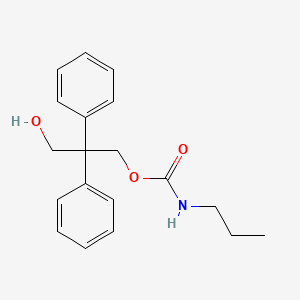
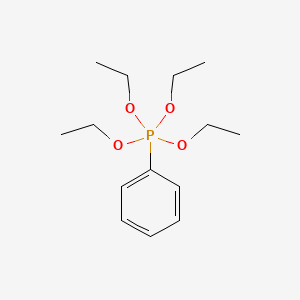
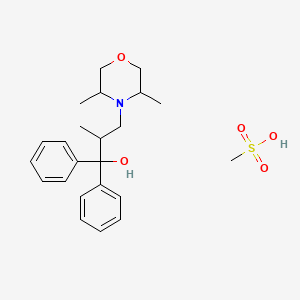
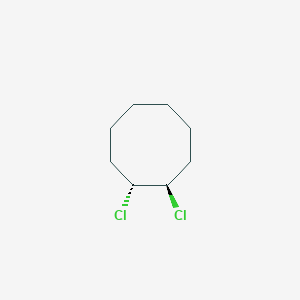
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
